2,2-Difluoro-2-(4-fluoro-2-(trifluoromethyl)phenyl)acetic acid
Overview
Description
2,2-Difluoro-2-(4-fluoro-2-(trifluoromethyl)phenyl)acetic acid is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the fluorination of 4-fluoro-2-(trifluoromethyl)phenylacetic acid using difluoromethylating agents under controlled conditions . The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure safety, efficiency, and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(4-fluoro-2-(trifluoromethyl)phenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like halides and nucleophiles are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are typical in coupling reactions.
Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex organic molecules.
Scientific Research Applications
2,2-Difluoro-2-(4-fluoro-2-(trifluoromethyl)phenyl)acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(4-fluoro-2-(trifluoromethyl)phenyl)acetic acid involves its interaction with molecular targets through its fluorinated groups. The fluorine atoms can form strong hydrogen bonds and interact with various enzymes and receptors, influencing their activity and function. The exact pathways depend on the specific application and target molecule .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)phenylacetic acid
- 4-(Trifluoromethyl)phenylacetic acid
- 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid
Comparison: Compared to these similar compounds, 2,2-Difluoro-2-(4-fluoro-2-(trifluoromethyl)phenyl)acetic acid is unique due to the presence of both difluoro and trifluoromethyl groups, which enhance its reactivity and stability. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity patterns .
Properties
IUPAC Name |
2,2-difluoro-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6O2/c10-4-1-2-5(8(11,12)7(16)17)6(3-4)9(13,14)15/h1-3H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYUYOXLOZBEQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C(C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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